Luteolin 7,3'-di-O-glucuronide is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid found in various plants. This compound features two glucuronic acid moieties attached to the luteolin structure at the 7 and 3' positions, making it a di-O-glucuronide. Its chemical formula is and it has a molecular weight of approximately 594.5 g/mol. The compound is recognized for its potential health benefits, particularly its anti-inflammatory and antioxidant properties, which are attributed to the presence of hydroxyl groups on the flavonoid backbone .
Luteolin 7,3'-di-O-glucuronide exhibits significant biological activities:
The synthesis of luteolin 7,3'-di-O-glucuronide can be achieved through several methods:
Luteolin 7,3'-di-O-glucuronide has several applications:
Studies have indicated that luteolin 7,3'-di-O-glucuronide interacts with various biological targets:
Luteolin 7,3'-di-O-glucuronide shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Luteolin 7-O-glucoside | Glucoside at position 7 | More prevalent in certain vegetables like celery |
Luteolin 3',7-di-O-glucoside | Two glucosides at positions 3' and 7 | Exhibits strong antioxidant activity |
Luteolin 6-C-glucoside | C-glycoside at position 6 | Different binding mechanism compared to O-glycosides |
Quercetin 3-O-glucuronide | Glucuronide at position 3 | Known for its potent anti-cancer properties |
Luteolin 7,3'-di-O-glucuronide is unique due to its specific substitution pattern that enhances its solubility and bioactivity compared to other flavonoids. Its dual glucuronidation provides distinct pharmacokinetic advantages that may lead to enhanced therapeutic effects.